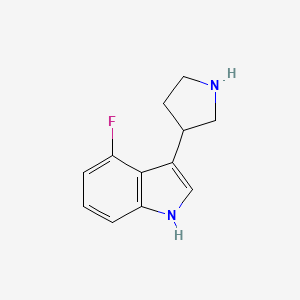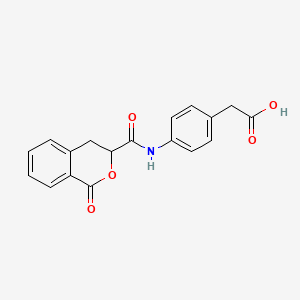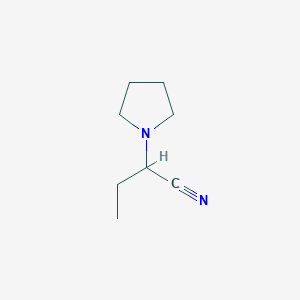![molecular formula C12H16N6O3 B2858270 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2310158-98-4](/img/structure/B2858270.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide” is a chemical compound that belongs to the class of triazolopyridazines . Triazolopyridazines are known for their versatile biological activities and are often used in drug design .
Molecular Structure Analysis
Triazolopyridazines have a unique molecular structure that includes a triazole ring fused with a pyridazine ring . This structure is known for its stability and ability to form strong interactions with biological receptors .
Scientific Research Applications
Antimicrobial Applications
Triazoles, including our compound of interest, have shown significant promise in antimicrobial applications. They are capable of binding with various enzymes and receptors in biological systems, which allows them to act against a broad spectrum of microorganisms. This makes them valuable in the development of new antibacterial and antifungal agents, especially in the face of rising antibiotic resistance .
Anticancer Activities
The structural framework of triazoles allows for the synthesis of novel bioactive molecules with potent anticancer properties. Derivatives like the one have been synthesized and evaluated for their antitumor activities, showing potent antiproliferative activities against various cancer cell lines .
Pharmacological Potentials
Triazoles are central to many drug classes due to their versatile biological activities. They have been incorporated into drugs with a wide range of pharmacological effects, including antiviral, anti-inflammatory, analgesic, antiepileptic, and antidepressant properties. This versatility stems from the triazole nucleus’s ability to be a part of various therapeutic agents .
Energetic Materials
Some triazole derivatives exhibit properties that make them suitable for use as energetic materials. These compounds can have good thermal stabilities and detonation properties, which are essential characteristics for materials used in explosives .
Organocatalysis
Triazoles, due to their structural characteristics, can accommodate a broad range of substituents, making them important in organocatalysis. They can act as catalysts in various chemical reactions, which is crucial in the synthesis of complex organic compounds .
Agrochemicals
The triazole class of compounds has also found applications in the field of agrochemicals. Their ability to act against a variety of pests and diseases makes them valuable components in the formulation of pesticides and fungicides .
Materials Science
Triazoles have been used in materials science due to their ability to form polymers with specific properties. These polymers can be utilized in applications such as solar cells, providing a renewable energy source .
Medicinal Chemistry
In medicinal chemistry, triazoles like our compound are used to create molecules with specific biological activities. They have been involved in the inhibition of proteins like c-Met, which is significant in cancer therapy, and have shown GABA A modulating activity, which is relevant in neurological disorders .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyridazines, have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways
Pharmacokinetics
Compounds with similar structures have been found to exhibit various pharmacokinetic properties
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific molecular and cellular effects of this compound’s action are yet to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-20-11-3-2-9-14-15-10(18(9)16-11)8-13-12(19)17-4-6-21-7-5-17/h2-3H,4-8H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUBXGXUZUDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)N3CCOCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



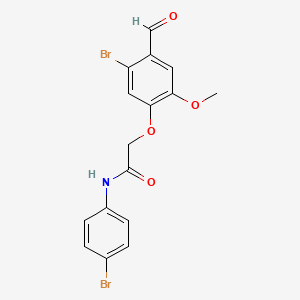
![methyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2858195.png)
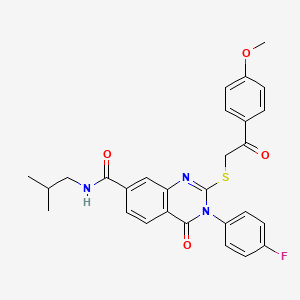
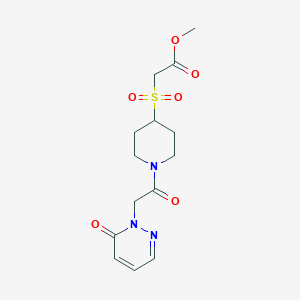
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)

![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
